L-guluronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-guluronate is a guluronate. It is a conjugate base of a L-guluronic acid.
Scientific Research Applications
Alginate Lyase and Biorefinery of Brown Algae
L-Guluronate, as a component of alginate in brown algae, is significant in the study of alginate lyases. These lyases degrade alginate into alginate oligosaccharides (AOs) with potential pharmaceutical applications. This research is important for the biorefinery of brown algae and the development of bioactive substances for pharmaceutical use (Gao et al., 2021).
Mucus Barrier Function and Matrix Structure
Research has explored the impact of guluronate oligomers on mucus barrier properties. Guluronate oligomers have been shown to improve nanoparticle mobility in mucus matrices and alter mucin matrix architecture, suggesting potential applications in mucosal delivery of nanomedicines (Nordgård et al., 2014).
Anti-inflammatory Activity
Studies on guluronate oligosaccharides have identified anti-inflammatory properties. These oligosaccharides can attenuate inflammatory responses in cells, suggesting potential as nutraceuticals for inflammation management (Zhou et al., 2015).
Surfactant Compositions from Polyguluronates
Research has also focused on converting polyguluronates and alginates into surfactant compositions. This process offers an efficient method for creating bio-based surfactants, potentially useful in various industrial applications (Sari-Chmayssem et al., 2016).
Hypolipidemic Effects on HepG2 Cells
Studies have explored the hypolipidemic effects of sulfated low molecular weight guluronate on human hepatocellular carcinoma HepG2 cell line, revealing insights into the potential therapeutic applications of these compounds in managing lipid levels (Liu et al., 2014).
Fungal D-Glucuronate Catabolism
Research into fungal pathways for D-glucuronate catabolism has identified a novel enzyme in Aspergillus niger that forms L-idonate from 2-keto-L-gulonate. This discovery is significant for understanding the metabolic pathways of fungi and potential industrial applications (Kuivanen et al., 2016).
Properties
Molecular Formula |
C6H9O7- |
---|---|
Molecular Weight |
193.13 g/mol |
IUPAC Name |
(2R,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoate |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13)/p-1/t2-,3-,4+,5-/m1/s1 |
InChI Key |
IAJILQKETJEXLJ-SQOUGZDYSA-M |
Isomeric SMILES |
C(=O)[C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O |
SMILES |
C(=O)C(C(C(C(C(=O)[O-])O)O)O)O |
Canonical SMILES |
C(=O)C(C(C(C(C(=O)[O-])O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.